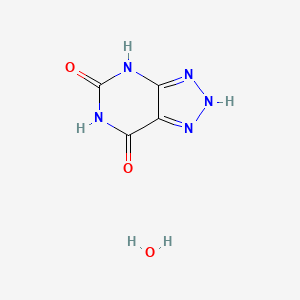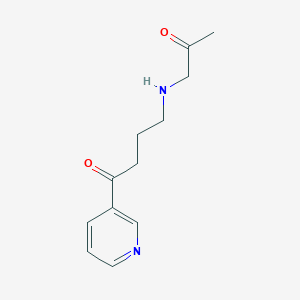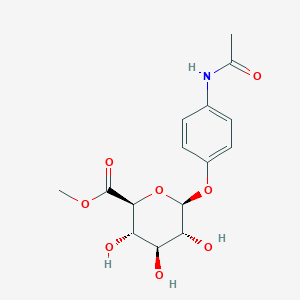
6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside” is a biochemical compound with the molecular formula C19H32N2O14 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound involves glycosylation of benzyl 2-acetamido-3-O-acetyl-2-deoxy-alpha-D-galactopyranoside with bromide 5, followed by O-deacetylation of the resulting intermediate . Another method involves the condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide in the presence of powdered mercuric cyanide .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by 13C-n.m.r. spectroscopy .Chemical Reactions Analysis
In the context of biochemical reactions, this compound has been used to inhibit O-glycosylation in several cell lines . It has also been used to bind this disaccharide covalently onto various proteins .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics to study protein interactions and modifications. It’s particularly valuable for researching glycoproteins , which play critical roles in cellular communication and immune responses .
Glycomics Studies
In glycomics , the compound is used to investigate the structure and function of glycans . It helps in understanding the complex glycosylation patterns that are essential for cell signaling and molecular recognition processes .
Drug Discovery
The compound’s role in drug discovery is significant, especially in the development of glycosylation inhibitors. These inhibitors can be pivotal in creating new treatments for diseases where glycosylation plays a part in pathogenesis .
Biomedical Research
In biomedical research , it serves as a tool to explore glycosylation-related disorders. Its application can lead to innovative therapeutics that target diseases at the molecular level .
Biochemistry Applications
Biochemistry: applications include studying enzyme activities, particularly glycosyltransferases. These enzymes are responsible for the transfer of sugar moieties from donors to acceptors, affecting protein functionality .
Pharmacology
In pharmacology , it’s used to assess drug efficacy, especially in the context of glycosylation. This is crucial for understanding how drugs interact with glycoproteins in the body .
Biotechnology
The compound is instrumental in biotechnology for the production of recombinant therapeutic proteins. It aids in the proper folding and sialylation of these proteins, which is essential for their biological activity .
Medical Research
Lastly, in medical research , it’s used to study the effects of glycosylation on viral infectivity and replication, such as in the case of HIV. Understanding these effects can lead to better antiviral strategies .
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Similar compounds, such as benzyl- n -acetyl-α-galactosaminide, have been shown to inhibit glycosyltransferase incorporation of glucosamine into o-glycans . This suggests that 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside might also interact with glycosyltransferases and affect the formation of O-glycans.
Biochemical Pathways
Given its potential role in inhibiting the incorporation of glucosamine into o-glycans , it may impact the O-glycosylation pathway, which plays a crucial role in protein folding and stability.
Result of Action
Similar compounds have been shown to suppress mucin biosynthesis and inhibit muc1 expression in breast cancer cell lines , suggesting potential anti-cancer effects.
Direcciones Futuras
Propiedades
IUPAC Name |
5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O14/c1-6(23)20-11-8(25)3-19(18(31)32,35-16(11)13(27)9(26)4-22)33-5-10-14(28)15(29)12(17(30)34-10)21-7(2)24/h8-17,22,25-30H,3-5H2,1-2H3,(H,20,23)(H,21,24)(H,31,32)/t8?,9-,10?,11?,12?,13-,14?,15?,16?,17?,19?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOGCRVBCLRHQJ-RXKPBMSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45040394 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

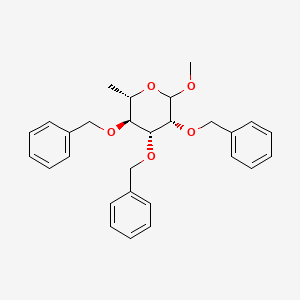
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
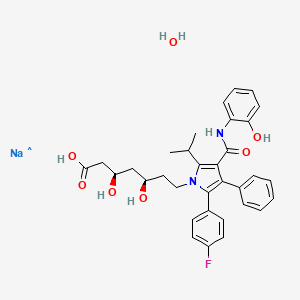
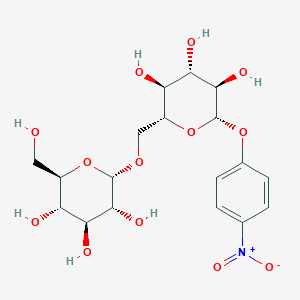
![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)

